molecular formula C6H7BINO2 B14090219 (2-Iodo-6-methylpyridin-4-yl)boronic acid

(2-Iodo-6-methylpyridin-4-yl)boronic acid

Cat. No.: B14090219
M. Wt: 262.84 g/mol
InChI Key: CFVDCXXRLSDPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-6-methylpyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of 2-iodo-6-methylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve continuous flow processes and the use of efficient catalysts to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (2-Iodo-6-methylpyridin-4-yl)boronic acid is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C6H7BINO2

Molecular Weight

262.84 g/mol

IUPAC Name

(2-iodo-6-methylpyridin-4-yl)boronic acid

InChI

InChI=1S/C6H7BINO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3

InChI Key

CFVDCXXRLSDPOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)I)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.